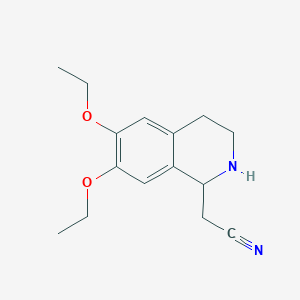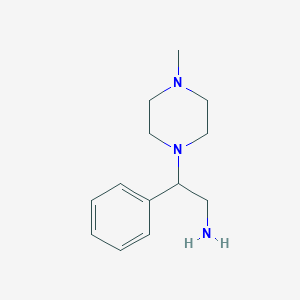
2-(4-甲基哌嗪-1-基)-2-苯乙胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methylpiperazin-1-yl)-2-phenylethanamine is a compound that belongs to the class of organic compounds known as phenylpiperazines . These are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were synthesized for the treatment of Alzheimer’s disease . Another study reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques such as HRMS, IR, 1H and 13C NMR experiments .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, 2-(4-Methylpiperazin-1-yl)pyrimidine-3-carbonitrile was synthesized via a nucleophilic substitution reaction of 1-methylpiperazine with a 2-bromo analogue .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the structure of the target protein and the ligand was regularized and optimized .科学研究应用
Pharmaceutical Research
This compound, due to its structural similarity to piperazine, is of interest in pharmaceutical research. Piperazine derivatives are known for their wide range of therapeutic applications, including antihistamines , antiparasitic , antifungal , antibacterial , antiviral , antipsychotic , antidepressant , anti-inflammatory , anticoagulant , antitumor , and antidiabetic drugs . The methylpiperazine ring can potentially enhance the pharmacokinetic properties of drug substances.
Neurodegenerative Disease Treatment
Compounds with a piperazine moiety have been investigated for their potential in treating neurodegenerative diseases such as Parkinson’s and Alzheimer’s disease . The ability of the methylpiperazine group to interact with neurological receptors makes it a candidate for further study in this area.
Antibacterial Activity
Piperazine derivatives have shown promise in antibacterial activity. The synthesis and characterization of novel Mannich derivatives with piperazine moieties have been reported to exhibit good antibacterial properties . This suggests that “2-(4-Methylpiperazin-1-yl)-2-phenylethanamine” could be synthesized into compounds with similar activities.
Drug Discovery and Development
The compound’s complex molecular structure and the presence of a cyclopentane ring suggest its use in drug discovery and development. The cyclopentane ring can provide rigidity and a hydrophobic character to molecules, which is crucial in the development of new drugs.
Psychoactive Substance Research
Piperazine rings are also found in psychoactive substances used illegally for recreational purposes. Research into the effects and mechanisms of these substances can lead to a better understanding of their impact on the human body and the development of treatments for substance abuse .
Antitumor Research
The structural components of piperazine derivatives have been explored for their antitumor properties. Research into the interactions of these compounds with cancer cells can lead to the development of new anticancer drugs .
作用机制
Target of Action
Related compounds have been found to target proteins such as s100b and Carbonic anhydrase 2 . These proteins play crucial roles in various biological processes, including calcium signaling and regulation of pH and fluid balance, respectively.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability, its interaction with targets, and its overall efficacy . .
安全和危害
属性
IUPAC Name |
2-(4-methylpiperazin-1-yl)-2-phenylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c1-15-7-9-16(10-8-15)13(11-14)12-5-3-2-4-6-12/h2-6,13H,7-11,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHZHFHXITHQLFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CN)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390199 |
Source


|
| Record name | 2-(4-methylpiperazin-1-yl)-2-phenylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylpiperazin-1-yl)-2-phenylethanamine | |
CAS RN |
176971-20-3 |
Source


|
| Record name | 2-(4-methylpiperazin-1-yl)-2-phenylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






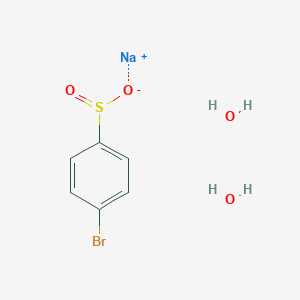

![Methyl 4-hydroxy-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate](/img/structure/B70767.png)
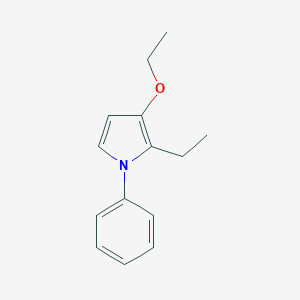

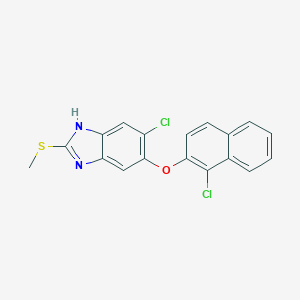

![1-[5-Chloro-3-(trifluoromethyl)-2-pyridyl]-1-methylhydrazine](/img/structure/B70775.png)
